molecular formula C24H49NO B14334741 Octanamide, N,N-bis(2-ethylhexyl)- CAS No. 104557-29-1

Octanamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B14334741
CAS No.: 104557-29-1
M. Wt: 367.7 g/mol
InChI Key: YIFFKQRYDMQYPQ-UHFFFAOYSA-N
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Description

Octanamide, N,N-bis(2-ethylhexyl)-: is an organic compound with the molecular formula C24H49NO. It is a derivative of octanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Octanoyl chloride+N,N-bis(2-ethylhexyl)amineOctanamide, N,N-bis(2-ethylhexyl)-+HCl\text{Octanoyl chloride} + \text{N,N-bis(2-ethylhexyl)amine} \rightarrow \text{Octanamide, N,N-bis(2-ethylhexyl)-} + \text{HCl} Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethylhexyl groups.

    Reduction: Corresponding amine and alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.

Medicine

Industry

In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.

Mechanism of Action

The mechanism of action of Octanamide, N,N-bis(2-ethylhexyl)- is primarily based on its ability to interact with hydrophobic surfaces. The ethylhexyl groups provide a hydrophobic character, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Similar Compounds

    Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has hydroxyl groups instead of ethylhexyl groups, making it more hydrophilic.

    N,N-bis(2-ethylhexyl)isooctadecanamide: A longer-chain analog with similar properties but higher molecular weight and different physical properties.

Uniqueness

Octanamide, N,N-bis(2-ethylhexyl)- is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its specific structure allows for unique interactions in both chemical and biological systems, distinguishing it from other similar compounds.

Properties

CAS No.

104557-29-1

Molecular Formula

C24H49NO

Molecular Weight

367.7 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)octanamide

InChI

InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3

InChI Key

YIFFKQRYDMQYPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

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